molecular formula C12H14BrNO B179938 1-Benzyl-3-bromopiperidin-4-one CAS No. 104860-16-4

1-Benzyl-3-bromopiperidin-4-one

Cat. No.: B179938
CAS No.: 104860-16-4
M. Wt: 268.15 g/mol
InChI Key: WYAPDFWEFUDKDF-UHFFFAOYSA-N
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Description

Significance of Piperidinone Derivatives in Heterocyclic Chemistry

Piperidinone scaffolds are privileged structures in medicinal chemistry and materials science. iucr.org The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common motif in a vast array of natural products and synthetic compounds with diverse biological activities. The incorporation of a ketone functional group to form a piperidinone introduces a site for further chemical modifications, enhancing its synthetic utility.

Piperidinone derivatives have been shown to exhibit a wide range of pharmacological properties, including analgesic, anti-inflammatory, anticancer, and antimicrobial activities. iucr.orgijabbr.comtandfonline.com The nitrogen atom within the piperidine ring can act as a basic center, influencing the compound's pharmacokinetic and pharmacodynamic properties. The conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling it to bind effectively to a range of biological targets.

The 4-piperidone (B1582916) scaffold, in particular, serves as a crucial starting material for the synthesis of complex heterocyclic systems. iucr.org For instance, it is a key component in the industrial synthesis of fentanyl, a potent analgesic. iucr.org The reactivity of the ketone group and the adjacent methylene (B1212753) positions allows for a variety of chemical transformations, making piperidinones valuable intermediates in the construction of novel molecular architectures.

Overview of Halogenated Ketone Architectures in Synthetic Design

Halogenated ketones, particularly α-haloketones, are highly reactive and versatile intermediates in organic synthesis. wikipedia.org The presence of a halogen atom alpha to a carbonyl group significantly influences the reactivity of the molecule. This arrangement creates two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. wikipedia.org This bifunctionality allows α-haloketones to participate in a wide array of chemical reactions.

The halogenation of ketones can be achieved under either acidic or basic conditions. wikipedia.org In acidic media, the reaction typically proceeds through an enol intermediate, while in basic solutions, an enolate is formed. wikipedia.org The regioselectivity of the halogenation can often be controlled by the reaction conditions. For instance, in the case of unsymmetrical ketones, acid-catalyzed halogenation tends to occur at the more substituted α-carbon, whereas base-catalyzed reactions favor the less substituted position. wikipedia.org

α-Haloketones are valuable precursors for the synthesis of various heterocyclic compounds. wikipedia.org For example, they can react with thioamides to form thiazoles and with thioureas to produce 2-aminothiazoles. wikipedia.org They are also key starting materials in the Favorskii rearrangement, a reaction that leads to the formation of carboxylic acid derivatives. The high reactivity of the carbon-halogen bond makes them excellent alkylating agents, readily undergoing nucleophilic substitution reactions. wikipedia.org

Research Landscape of 1-Benzyl-3-bromopiperidin-4-one and Related Structural Motifs

This compound itself is a valuable intermediate in the synthesis of various compounds. For example, it has been utilized in the synthesis of cisapride, a gastrointestinal prokinetic agent. drugfuture.com The synthesis of this compound typically involves the bromination of 1-benzyl-4-piperidone. The electron-withdrawing nature of the carbonyl group directs the electrophilic bromination to the 3-position.

The reactivity of this compound is characterized by the presence of the α-bromo ketone moiety. The bromine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the 3-position. Furthermore, the ketone group can undergo reactions such as reduction, oxidation, and condensation.

Research on related structural motifs is also extensive. For example, spiro-piperidinone derivatives, which contain a spirocyclic system at the piperidinone core, have been synthesized and investigated for their potential biological activities. acs.org The rigid spirocyclic framework can influence the compound's conformation and its interaction with biological targets. Other related structures include N-substituted piperidones with various aryl or alkyl groups, which have been explored for their diverse pharmacological properties. iucr.org The study of these and other related motifs continues to be an active area of research in organic and medicinal chemistry.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₄BrNO
Molecular Weight 271.15 g/mol
Appearance Not specified
CAS Number 104860-16-4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-bromopiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAPDFWEFUDKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)Br)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546489
Record name 1-Benzyl-3-bromopiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104860-16-4
Record name 1-Benzyl-3-bromopiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Benzyl 3 Bromopiperidin 4 One and Its Precursors

Retrosynthetic Analysis of the 1-Benzyl-3-bromopiperidin-4-one Core

A retrosynthetic analysis of this compound reveals several key disconnections that guide its synthesis. The primary disconnection points are the C-Br bond at the 3-position and the N-benzyl bond.

Key Disconnections:

C-Br Bond: This bond can be retrosynthetically cleaved to its precursor, 1-Benzylpiperidin-4-one. This suggests that a key step in the forward synthesis will be the selective bromination of the piperidin-4-one ring.

N-Benzyl Bond: The bond between the nitrogen atom and the benzyl (B1604629) group can be disconnected to reveal a piperidin-4-one core and a benzyl halide. This indicates that the synthesis can proceed through the N-alkylation of a pre-formed piperidin-4-one derivative.

This analysis highlights two major synthetic strategies: the direct halogenation of a pre-synthesized N-benzyl-4-piperidone or the construction of the piperidine (B6355638) ring followed by N-benzylation and subsequent bromination. The choice of strategy often depends on the availability of starting materials and the desired control over regioselectivity.

Direct Synthesis Approaches to this compound

Direct synthesis of this compound can be achieved through a one-pot reaction involving the cyclization of appropriate precursors. One such approach involves the reaction of benzylamine (B48309) with halogenated carbonyl compounds. For instance, the reaction of benzylamine with a suitably substituted halo-ketone can lead to the formation of the piperidine ring with the benzyl group and the bromine atom already in place. However, controlling the regioselectivity of such reactions can be challenging.

Synthesis via Halogenation of Piperidin-4-one Analogues

A more common and controlled approach involves the halogenation of a piperidin-4-one analogue, typically N-benzyl-4-piperidone. google.com

Alpha-Halogenation Strategies

The introduction of a bromine atom at the α-position to the carbonyl group is a key transformation. This is typically achieved through an acid-catalyzed halogenation reaction. libretexts.org The mechanism involves the formation of an enol intermediate, which is the nucleophilic species that attacks the electrophilic halogen (e.g., Br₂). libretexts.org

The reaction is generally carried out in a suitable solvent, such as acetic acid, which facilitates the formation of the enol tautomer. libretexts.org The rate of halogenation is often dependent on the rate of enol formation, which is the rate-determining step. libretexts.org

Regiocontrol in Bromination Reactions

Achieving regioselectivity in the bromination of unsymmetrical ketones like N-benzyl-4-piperidone is crucial. The position of bromination is determined by the stability of the enol intermediate. In the case of N-benzyl-4-piperidone, the enol can form on either side of the carbonyl group. However, under acidic conditions, the thermodynamically more stable, more substituted enol is favored, leading to bromination at the 3-position. libretexts.org

Careful control of reaction conditions, such as temperature and the choice of brominating agent, is essential to minimize the formation of di- or poly-brominated byproducts. The use of a sterically hindered base like pyridine (B92270) can be employed in subsequent steps to induce elimination and form α,β-unsaturated carbonyl compounds if desired. libretexts.org

Synthetic Routes Involving Nitrogen Protection and Deprotection Strategies

The use of protecting groups is a fundamental concept in the synthesis of complex molecules like this compound. weebly.com The nitrogen atom of the piperidine ring is often protected to prevent unwanted side reactions during various synthetic steps.

Utilization of the Benzyl Protecting Group in Piperidine Synthesis

The benzyl group is a commonly employed protecting group for the nitrogen atom in piperidine synthesis. google.comwhiterose.ac.uk It offers several advantages:

Stability: The benzyl group is relatively stable under a variety of reaction conditions, including those involving organometallic reagents like n-butyllithium. google.com

Introduction: It can be readily introduced by reacting the piperidine nitrogen with benzyl chloride or benzyl bromide. weebly.com

Removal: The benzyl group can be removed under relatively mild conditions, typically through catalytic hydrogenation (e.g., using H₂/Pd-C) or by treatment with strong acids. weebly.comwhiterose.ac.uk

In the synthesis of this compound, the benzyl group serves a dual purpose. It not only protects the nitrogen atom but is also an integral part of the final target molecule. Therefore, synthetic strategies often involve the early introduction of the benzyl group onto the piperidine precursor. researchgate.net

Table of Research Findings:

Synthetic Step Reagents and Conditions Key Findings Reference
N-Benzylation of Piperidin-4-oneBenzyl chloride, NaOH, K₂CO₃, TBABEfficient N-alkylation under phase-transfer catalysis conditions.
Alpha-BrominationBr₂, Acetic AcidAcid-catalyzed bromination proceeds via an enol intermediate. libretexts.org
RegiocontrolAcidic ConditionsFavors the formation of the more substituted enol, leading to 3-bromo substitution. libretexts.org
Benzyl Group as Protecting GroupH₂/Pd-C or strong acidBenzyl group is stable to many reagents but can be removed when necessary. weebly.comwhiterose.ac.uk

Stereoselective Synthesis of Chiral this compound Intermediates

The synthesis of specific stereoisomers of this compound is crucial for its application in medicinal chemistry, where biological activity is often enantiomer-dependent. numberanalytics.com Stereoselective synthesis aims to control the formation of new stereocenters, leading to a desired enantiomer or diastereomer. york.ac.uk

Asymmetric Synthesis Approaches

Asymmetric synthesis encompasses a variety of techniques that introduce chirality into a molecule. tcichemicals.com For piperidine derivatives, these methods are vital for creating compounds with specific pharmacological profiles. mdpi.com Common strategies include the use of a chiral pool, where a readily available chiral molecule is used as the starting material, or the application of chiral catalysts or auxiliaries to guide the stereochemical outcome of a reaction. tcichemicals.comresearchgate.net

One conceptual approach to chiral this compound would involve the asymmetric bromination of 1-benzylpiperidin-4-one. This could potentially be achieved using a chiral catalyst that facilitates the enantioselective addition of a bromine atom at the C-3 position. While specific examples for this exact transformation are not prevalent in the reviewed literature, the principles of catalytic asymmetric halogenation are well-established for other systems, such as the α-halogenation of β-ketoesters. nih.gov

Another strategy involves the cyclization of a chiral precursor. For instance, a suitably substituted acyclic amine containing the necessary stereocenter could be cyclized to form the chiral piperidinone ring. Gold-catalyzed cyclization of N-homopropargyl amides has been shown to produce piperidin-4-ones, and employing a chiral amine precursor could render the synthesis enantioselective. nih.gov

The following table summarizes potential asymmetric synthesis strategies applicable to chiral piperidinone synthesis.

Table 1: Potential Asymmetric Synthesis Strategies

Strategy Description Potential Application to this compound
Catalytic Asymmetric Bromination Use of a chiral catalyst to direct the enantioselective addition of bromine to the prochiral 1-benzylpiperidin-4-one. Direct formation of the chiral center at C-3.
Chiral Pool Synthesis Starting from a naturally occurring chiral molecule, such as an amino acid, to construct the piperidine ring with a predefined stereocenter. researchgate.net The stereocenter from the starting material would need to be strategically incorporated into the final product.
Asymmetric Cyclization Cyclization of an acyclic precursor that already contains the desired stereocenter or where the stereocenter is formed during a catalyst-controlled cyclization. mdpi.com A chiral acyclic amine could be cyclized to form the piperidinone ring.
Enantioselective Reduction Enantioselective reduction of a suitable precursor, such as a 1-benzyl-3-bromo-1,2,3,4-tetrahydropyridin-4-one, using a chiral reducing agent or catalyst. Introduction of chirality at the C-3 or C-4 position, which would then require further synthetic manipulation.

This table is generated based on established principles of asymmetric synthesis and may not represent experimentally verified routes for this specific compound.

Chiral Auxiliary and Catalytic Methods

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the desired stereocenter is created, the auxiliary is removed for potential reuse. wikipedia.org This method is widely used in asymmetric synthesis to produce enantiomerically pure compounds. blogspot.com

For the synthesis of chiral this compound intermediates, a chiral auxiliary could be attached to the piperidine nitrogen or another part of the molecule to direct the diastereoselective bromination of the piperidinone ring. For example, Evans' oxazolidinone auxiliaries are well-known for directing stereoselective alkylations and aldol (B89426) reactions. blogspot.com A similar principle could be applied where the enolate of a 1-acyl-piperidin-4-one, bearing a chiral auxiliary, undergoes diastereoselective bromination.

Catalytic methods offer a more atom-economical approach to asymmetric synthesis. frontiersin.org Chiral catalysts, which can be metal-based or organic molecules, can induce enantioselectivity in a variety of transformations. frontiersin.org For instance, chiral Lewis acids or Brønsted acids have been used to catalyze asymmetric halogenation reactions. nih.govfrontiersin.org A chiral phase-transfer catalyst could also be employed in the bromination of 1-benzylpiperidin-4-one under basic conditions.

Recent advancements have seen the development of catalytic systems for the asymmetric functionalization of heterocycles. For example, palladium-catalyzed oxidative cyclization of tertiary enamines has been used to synthesize substituted pyrroles, and similar principles could be adapted for piperidinone synthesis. researchgate.net Furthermore, rhodium and iridium catalysts with chiral ligands have been successfully used for the asymmetric hydrogenation of substituted pyridinium (B92312) salts and piperidinones, highlighting the potential for catalytic control in piperidine chemistry. mdpi.com

The following table provides examples of chiral auxiliaries and catalytic systems with potential applicability.

Table 2: Examples of Chiral Auxiliaries and Catalytic Systems

Method Example Mechanism of Stereocontrol
Chiral Auxiliary Evans' Oxazolidinones blogspot.com The chiral auxiliary is covalently bonded to the substrate, creating a chiral environment that directs the approach of the electrophile (e.g., bromine) to one face of the enolate. blogspot.com
Chiral Auxiliary Camphorsultams Similar to oxazolidinones, the rigid camphor-derived structure provides effective steric hindrance to control the stereochemical outcome of reactions on the attached substrate.
Catalytic Method Chiral Lewis Acid Catalysis nih.gov The chiral Lewis acid coordinates to the carbonyl group of the piperidinone, creating a chiral complex that favors the approach of the brominating agent from one direction.
Catalytic Method Chiral Phase-Transfer Catalysis A chiral quaternary ammonium (B1175870) salt can form a chiral ion pair with the enolate of the piperidinone, influencing the stereoselectivity of the subsequent bromination.
Catalytic Method Transition Metal Catalysis (e.g., Rh, Ir, Pd) mdpi.com Chiral ligands coordinated to the metal center create a chiral catalytic environment that can control the stereochemical outcome of various reactions, including hydrogenation and cyclization. mdpi.com

This table is illustrative and based on established methodologies in asymmetric synthesis.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of intermediates and the final this compound product are critical steps to ensure high purity. Common techniques employed include extraction, crystallization, and chromatography.

Following a reaction, the crude product is often worked up by extraction to separate it from the reaction medium and water-soluble byproducts. For instance, after the synthesis of 1-benzylpyridin-4-one, the product is extracted with dichloromethane (B109758). Similarly, ethyl acetate (B1210297) is frequently used for the extraction of organic compounds from aqueous solutions. rsc.orgrsc.org The organic layers are then typically washed with brine, dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure. rsc.org

Crystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. Recrystallization from ethanol (B145695) is a documented method for purifying 1-benzylpyridin-4-one. For the final product, this compound, which is often obtained as a hydrobromide salt, crystallization from a suitable solvent system would be a primary purification method. google.com

Chromatographic techniques are essential for separating complex mixtures and purifying compounds that are difficult to crystallize. Flash column chromatography using silica (B1680970) gel is a standard method for the purification of synthetic intermediates. rsc.org The choice of eluent, typically a mixture of non-polar and polar solvents like heptane (B126788) and ethyl acetate, is optimized to achieve good separation. rsc.org For more challenging separations or for obtaining very high purity material, High-Performance Liquid Chromatography (HPLC) can be employed. rsc.org The progress of reactions and the purity of fractions are often monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govrsc.org

Table 3: Purification Techniques

Technique Description Application
Extraction Separation of a compound from a mixture by partitioning it between two immiscible liquid phases, typically an aqueous phase and an organic solvent like dichloromethane or ethyl acetate. rsc.org Initial work-up of reaction mixtures to remove inorganic salts and other water-soluble impurities.
Crystallization A process where a solid forms from a solution, melt, or more rarely deposited directly from a gas. It is used to purify solid compounds. Purification of solid intermediates and the final product, such as recrystallization from ethanol.
Flash Column Chromatography A purification technique that uses a stationary phase (commonly silica gel) and a mobile phase (solvent) to separate compounds based on their polarity. rsc.org Separation of the desired product from unreacted starting materials, reagents, and byproducts.
High-Performance Liquid Chromatography (HPLC) A highly efficient chromatographic technique that uses high pressure to force the solvent through a column containing a fine stationary phase, allowing for high-resolution separations. rsc.org Final purification of compounds to a high degree of purity, especially for analytical standards or when other methods fail.
Thin-Layer Chromatography (TLC) A simple, quick, and inexpensive chromatographic technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. nih.gov Routine monitoring of reaction progress and preliminary purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS) A powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org Monitoring reaction progress and confirming the identity and purity of products.

This table outlines common laboratory techniques for purification and analysis.

Chemical Reactivity and Transformation Pathways of 1 Benzyl 3 Bromopiperidin 4 One

Nucleophilic Reactions of the Ketone Moiety

The ketone functional group at the 4-position of the piperidine (B6355638) ring is a primary site for nucleophilic attack. This reactivity allows for a range of transformations, including reductions and condensations, leading to the formation of new stereocenters and the introduction of diverse functional groups.

Reduction Reactions and Diastereoselectivity

The reduction of the ketone in 1-benzyl-3-bromopiperidin-4-one to a hydroxyl group is a common transformation. The choice of reducing agent can influence the diastereoselectivity of the reaction, yielding either the cis or trans diastereomer of the resulting 1-benzyl-3-bromo-4-hydroxypiperidine.

For instance, the use of sodium borohydride (B1222165) (NaBH₄) typically leads to the formation of a mixture of diastereomers. The stereochemical outcome is influenced by the steric hindrance posed by the benzyl (B1604629) group and the bromine atom, which directs the approach of the hydride reagent. More sterically demanding reducing agents can offer higher diastereoselectivity. The resulting diastereomers can often be separated by chromatographic techniques.

The stereochemistry of the reduction products is crucial for the synthesis of biologically active molecules where specific stereoisomers are required for desired efficacy. The relative orientation of the hydroxyl group and the bromine atom in the product dictates the subsequent transformations and the final stereochemistry of the target molecule.

Condensation Reactions

The ketone functionality can also undergo condensation reactions with various nucleophiles, such as amines and their derivatives, to form imines, enamines, or related products. These reactions are often catalyzed by acid and involve the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond.

For example, reaction with a primary amine can yield a Schiff base (imine). The reactivity of the ketone in condensation reactions is a key step in the synthesis of more complex heterocyclic systems. These transformations expand the synthetic utility of this compound by allowing for the introduction of nitrogen-containing substituents at the 4-position.

Reactivity of the Bromine Substituent

The bromine atom at the 3-position of the piperidine ring is another key reactive site, susceptible to a variety of substitution, elimination, and metal-catalyzed cross-coupling reactions. The nature of the reaction pathway is highly dependent on the reaction conditions, including the choice of reagent, solvent, and temperature.

Substitution Reactions (S\N\1, S\N\2, S\N\2')

The bromine atom can be displaced by a wide range of nucleophiles through substitution reactions. The specific mechanism (S\N\1, S\N\2, or S\N\2') is influenced by the nature of the nucleophile, the solvent, and the stability of potential carbocation intermediates.

S\N\2 Reactions: Strong, small nucleophiles in polar aprotic solvents typically favor the S\N\2 pathway, leading to an inversion of stereochemistry at the C-3 position if it is a chiral center. Common nucleophiles for this type of reaction include azides, cyanides, and thiolates.

S\N\1 Reactions: In the presence of a weak nucleophile and a polar protic solvent, an S\N\1 mechanism may be favored. This pathway proceeds through a carbocation intermediate, which can lead to a mixture of stereoisomers.

S\N\2' Reactions: Under certain conditions, particularly with bulky nucleophiles, an S\N\2' reaction can occur. This involves the nucleophile attacking the double bond of an enol or enolate intermediate, with subsequent loss of the bromide ion.

One notable transformation is the reaction with sodium methoxide (B1231860) in methanol. This reaction proceeds through an intermediate epoxide, which then reacts further in the methanolic medium to yield 1-benzyl-3-hydroxypiperidin-4-one (B13071415) dimethylacetal. drugfuture.com

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an α,β-unsaturated ketone. masterorganicchemistry.com This reaction, typically following an E2 mechanism, involves the abstraction of a proton from the C-2 or C-5 position and the concurrent departure of the bromide ion. youtube.comyoutube.com The regioselectivity of the elimination (i.e., the position of the resulting double bond) can be influenced by the reaction conditions and the steric environment around the abstractable protons. The formation of the more substituted alkene (Zaitsev's rule) is often favored. masterorganicchemistry.comyoutube.com

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom provides a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic potential of this compound.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the coupling of the piperidinone with boronic acids or their esters, introducing aryl or vinyl substituents at the 3-position.

Other Coupling Reactions: Other metal-catalyzed reactions, such as Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig amination (coupling with amines), are also conceivable at the C-Br bond, further diversifying the range of accessible derivatives.

These cross-coupling reactions are highly valued for their functional group tolerance and their ability to construct complex molecular architectures under relatively mild conditions.

Reactivity of the Piperidine Nitrogen

The nitrogen atom in the piperidine ring is a key site for chemical modification. Its nucleophilic and basic character drives several important reactions.

Alkylation and Acylation Reactions

The lone pair of electrons on the piperidine nitrogen allows it to readily participate in alkylation and acylation reactions.

Alkylation: The nitrogen can be alkylated by reacting this compound with alkyl halides. This reaction introduces a new alkyl group onto the nitrogen, forming a quaternary ammonium (B1175870) salt. The specific conditions for these reactions, such as the choice of solvent and base, can influence the reaction's efficiency.

Acylation: Acylation of the piperidine nitrogen can be achieved using acylating agents like acyl chlorides or anhydrides. For instance, reaction with benzoyl chloride in the presence of a base like diisopropylethylamine leads to the formation of N-benzoyl-4-bromopiperidin-1-yl)(phenyl)methanone. rsc.org This transformation is useful for introducing an amide functional group, which can alter the compound's biological activity and chemical properties.

Regioselectivity and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites and a stereocenter in this compound makes the control of regioselectivity and stereoselectivity a critical aspect of its chemistry.

Influence of Steric and Electronic Effects on Reactivity

Steric hindrance and electronic effects play a significant role in directing the outcome of reactions involving this compound.

Steric Effects: The bulky benzyl group on the nitrogen can influence the approach of reagents to the piperidine ring, potentially directing substitution to a less hindered position. For example, the 3-isomer of bromomethyl-1-methylpiperidine exhibits greater steric hindrance between the bromomethyl and N-methyl groups, which can affect the energy differences between axial and equatorial conformations.

Electronic Effects: The electron-withdrawing nature of the bromine atom and the carbonyl group can influence the reactivity of adjacent positions. For instance, electron-withdrawing groups can stabilize neighboring groups and direct the course of electrophilic substitutions.

Control of Product Isomerism

The control of product isomerism is crucial in the synthesis of specific stereoisomers. The formation of different isomers can be influenced by reaction conditions and the nature of the reactants. In some cases, racemization can occur during a reaction, leading to a mixture of isomers. mdpi.com The choice of solvent can also play a crucial role in determining regioselectivity. For example, in the benzylation of certain glucopyranosides, using tetrahydrofuran (B95107) (THF) as a solvent instead of dimethylformamide (DMF) can lead to regioselective mono-alkylation. beilstein-journals.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes.

A proposed mechanism for the formation of certain piperidone derivatives involves an initial nucleophilic attack of a tautomeric form of an enamine on a protonated carbonyl compound. mdpi.com This is followed by cleavage of a C-N bond, intramolecular cyclization, and subsequent hydrolysis to yield the final piperidone product. mdpi.com

In the context of alkylation reactions of similar bicyclic lactam systems, theoretical calculations and experimental studies have shown that weak secondary interactions, such as C-H···π hydrogen bonds, can unexpectedly alter the diastereoselectivity of the reaction. acs.org This highlights the subtle balance of factors that can dictate the stereochemical outcome.

Structural Elucidation and Spectroscopic Characterization Techniques

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the electronic environment of atoms, and their spatial relationships. For 1-Benzyl-3-bromopiperidin-4-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for an unambiguous structural assignment. emerypharma.commdpi.com

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and most fundamental data for structural analysis.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration). For this compound, one would expect to observe distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, and the protons on the piperidinone ring. The proton on the carbon bearing the bromine atom (C3) would likely appear as a distinct multiplet.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. pressbooks.pub Given the structure of this compound, a total of 12 distinct carbon signals would be anticipated, assuming no coincidental overlap. Key signals would include the carbonyl carbon (C=O) at a significantly downfield chemical shift (typically 190-210 ppm), several signals in the aromatic region (120-140 ppm) for the benzyl group, and aliphatic signals for the piperidinone ring carbons and the benzylic CH₂ group. pressbooks.pub

Expected ¹H and ¹³C NMR Data for this compound ¹H NMR Spectral Data

Protons Expected Chemical Shift (ppm) Expected Multiplicity Integration
Aromatic (C₆H₅) 7.2 - 7.5 Multiplet 5H
Benzylic (CH₂) 3.5 - 3.8 Singlet or AB quartet 2H
Piperidinone Ring Protons (CH, CH₂) 2.5 - 4.5 Multiplets 6H

¹³C NMR Spectral Data

Carbon Expected Chemical Shift (ppm) Carbon Type
C=O (C4) 200 - 208 C
Aromatic (C₆H₅) 127 - 138 CH & C
Benzylic (CH₂) 55 - 65 CH₂
Piperidinone Ring Carbons 40 - 70 CH & CH₂

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). emerypharma.com For this compound, COSY would show correlations between the protons on the piperidinone ring, helping to establish the sequence of CH-CH₂-CH₂ connections.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. mdpi.com It allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the ¹H signal of the benzylic protons to the ¹³C signal of the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations (typically 2-3 bonds) between protons and carbons. This is vital for connecting different parts of the molecule. For example, it would show correlations from the benzylic protons to the quaternary aromatic carbon and the adjacent ring carbons (C2 and C6) of the piperidinone, confirming the attachment of the benzyl group to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, regardless of whether they are bonded. It is particularly useful for determining stereochemistry, such as the relative orientation of substituents on the piperidine (B6355638) ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and formula of a compound and can provide structural clues through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule. For this compound (C₁₂H₁₄BrNO), HRMS would be used to confirm this formula by matching the experimentally measured accurate mass with the theoretically calculated mass, distinguishing it from any other combination of atoms that might have the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. researchgate.net First, the intact molecule (parent ion) is selected. This ion is then fragmented, and the masses of the resulting fragment ions (daughter ions) are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, characteristic fragments would likely include the benzyl cation (C₇H₇⁺, m/z 91), loss of a bromine atom, and various cleavages of the piperidinone ring.

Expected Key Fragments in MS/MS Analysis

m/z Value Identity Description
267/269 [M]⁺ Molecular ion (presence of Br gives two peaks with ~1:1 ratio)
91 [C₇H₇]⁺ Tropylium ion from the benzyl group
176 [M-Br-H]⁺ Loss of bromine atom and a hydrogen

Both GC-MS and LC-MS are hyphenated techniques that couple a chromatographic separation method with mass spectrometry. nih.govyoutube.com They are powerful tools for separating components of a mixture and identifying them.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. youtube.com The sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer. GC-MS analysis of this compound would provide a retention time and a mass spectrum, which together can confirm its identity and assess its purity in a sample mixture. spectroscopyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for less volatile, polar, or thermally unstable compounds. nih.gov The compound is separated via liquid chromatography before being ionized and analyzed by the mass spectrometer. mdpi.comnih.gov For this compound, LC-MS is a highly effective method for purity assessment and identification, particularly in complex matrices like reaction mixtures or biological samples. nih.gov

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

The key functional groups in this compound are the tertiary amine within the piperidine ring, the benzyl group, the ketone group, and the carbon-bromine bond. The expected IR absorption regions for these groups are as follows:

C-H Stretching (Aromatic and Benzyl): The C-H stretching vibrations of the aromatic ring of the benzyl group are typically observed in the region of 3100-3000 cm⁻¹. The methylene C-H stretches of the benzyl group and the piperidine ring are expected in the 2950-2850 cm⁻¹ range.

C=O Stretching (Ketone): The carbonyl (C=O) stretching vibration of the ketone group in a six-membered ring is a strong and sharp absorption band, typically appearing in the range of 1725-1705 cm⁻¹. The exact position can be influenced by the presence of the adjacent bromine atom.

C-N Stretching (Tertiary Amine): The C-N stretching vibration of the tertiary amine in the piperidine ring usually appears in the fingerprint region, between 1250-1020 cm⁻¹.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is typically found in the lower frequency region of the IR spectrum, generally between 600-500 cm⁻¹.

Aromatic C=C Bending: The out-of-plane bending vibrations for the monosubstituted benzene (B151609) ring are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

For a closely related compound, (4-bromopiperidin-1-yl)(phenyl)methanone , experimental IR data shows absorptions at 3289, 2929, 1600, 1543, 1499, 1442, 1285, and 1171 cm⁻¹ nih.gov. These values provide a useful reference for the expected absorptions in this compound, particularly for the piperidine ring and bromo-substituent.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100-3000
Aliphatic C-HStretch2950-2850
Ketone C=OStretch1725-1705
Tertiary Amine C-NStretch1250-1020
Aromatic C=CBending (out-of-plane)770-730 and 710-690
C-BrStretch600-500

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. The chromophores present in this compound are the benzene ring of the benzyl group and the carbonyl group of the ketone.

Benzene Ring: The benzene ring exhibits characteristic absorptions due to π → π* transitions. The primary absorption band (E2-band) is typically observed around 204 nm, and a weaker, fine-structured secondary band (B-band) appears around 254 nm.

Carbonyl Group: The ketone carbonyl group undergoes a weak n → π* transition, which is expected to appear as a broad absorption band in the region of 270-300 nm.

The UV-Vis spectrum of this compound is therefore predicted to show a combination of these absorptions. The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) would need to be determined experimentally. These parameters can be influenced by the solvent used for the analysis.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

ChromophoreElectronic TransitionPredicted λmax (nm)
Benzene Ringπ → π* (E2-band)~204
Benzene Ringπ → π* (B-band)~254
Ketonen → π*270-300

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine the precise bond lengths, bond angles, and the conformation of the piperidine ring.

This technique would definitively establish the position of the bromine atom at the C3 position and the benzyl group at the N1 position. Furthermore, if the compound is chiral, X-ray crystallography of a suitable crystalline derivative can be used to determine the absolute configuration (R or S) at the chiral centers.

To date, no public records of the single-crystal X-ray diffraction data for this compound are available. Such an analysis would provide crucial information, including the crystal system, space group, and unit cell dimensions, which are essential for a complete solid-state characterization.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are vital for the purification and assessment of the purity of synthesized compounds like this compound.

Column Chromatography: This is a standard method for the purification of this compound on a laboratory scale. Silica (B1680970) gel is commonly used as the stationary phase, with a solvent system such as a hexane/ethyl acetate (B1210297) gradient serving as the mobile phase. This allows for the separation of the desired product from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for assessing the purity of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid, can be used. The purity is determined by the peak area percentage of the main component in the chromatogram. HPLC is also a valuable tool for separating isomers if they are present.

Recrystallization: Following chromatographic purification, recrystallization from a suitable solvent or solvent mixture, such as ethanol (B145695)/water, can be employed to obtain a highly crystalline and pure solid product.

Table 3: Chromatographic Methods for this compound

TechniqueStationary PhaseMobile Phase/SolventPurpose
Column ChromatographySilica GelHexane/Ethyl Acetate GradientPurification
HPLCC18 (Reversed-Phase)Acetonitrile/Water (+ acid)Purity Assessment, Isomer Separation
Recrystallization-Ethanol/WaterFinal Purification, Crystalline Solid Formation

Computational and Theoretical Studies of 1 Benzyl 3 Bromopiperidin 4 One

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For 1-Benzyl-3-bromopiperidin-4-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), are employed to determine its most stable three-dimensional geometry (optimized structure). These calculations provide fundamental data on bond lengths, bond angles, and dihedral angles. The optimized geometry is the foundation for all further computational analyses, including the study of its electronic properties. asianpubs.orgresearchgate.netorientjchem.org

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. orientjchem.orgekb.eg

For this compound, the HOMO is expected to be localized primarily on the regions with higher electron density, such as the benzyl (B1604629) ring, the nitrogen atom, and the bromine atom. The LUMO is anticipated to be centered around the electrophilic carbonyl group and the C-Br bond. journalijar.com A smaller energy gap would suggest that the molecule is more polarizable and reactive, indicating a higher propensity for intramolecular charge transfer. ekb.eg

Illustrative Data Table: Frontier Molecular Orbital Properties (Note: The following data is illustrative and represents typical values obtained from DFT calculations for similar heterocyclic compounds. Specific experimental or calculated values for this exact molecule are not publicly available.)

ParameterCalculated Value (eV)Implication
EHOMO-7.25Electron-donating capability
ELUMO-2.27Electron-accepting capability
Energy Gap (ΔE)4.98High chemical reactivity and polarizability

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. The MEP map plots the electrostatic potential onto the constant electron density surface, with different colors representing different potential values.

In the MEP map of this compound, distinct regions of varying potential are expected:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. Such regions would be concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the bromine atom. journalijar.comlibretexts.org

Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is expected around the hydrogen atoms of the piperidine (B6355638) ring and the benzylic protons. The carbon atom of the carbonyl group would also represent a significant electrophilic center. journalijar.comlibretexts.org

Illustrative Data Table: Predicted Reactive Sites from MEP Analysis (Note: This table is a qualitative prediction based on the expected electronic structure of the molecule.)

Region of MoleculePredicted Electrostatic PotentialType of Reactive Site
Carbonyl OxygenHighly Negative (Red)Electrophilic Attack
Bromine AtomModerately Negative (Yellow/Green)Electrophilic Attack / Halogen Bonding
Carbonyl CarbonPositiveNucleophilic Attack
Piperidine Ring ProtonsPositive (Blue)Nucleophilic Attack

Conformational Analysis and Energy Landscapes

The six-membered piperidine ring is not planar and can adopt several conformations, most notably the chair, boat, and twist-boat forms. The presence of bulky substituents, such as the N-benzyl group and the 3-bromo atom, significantly influences the conformational landscape of this compound.

Computational conformational analysis involves calculating the relative energies of these different conformers to identify the most stable (lowest energy) structures and the energy barriers between them. For piperidin-4-ones, the chair conformation is often the most stable. researchgate.netasianpubs.org However, the introduction of a bulky N-benzoyl group in similar systems has been shown to favor non-chair conformations to minimize steric strain. In this compound, the benzyl and bromo substituents can exist in either axial or equatorial positions in the chair conformer, leading to different stereoisomers with distinct energies. Steric interactions, such as 1,3-diaxial interactions, and electronic effects, like hyperconjugation, will dictate the preferred conformation. nih.gov

Illustrative Data Table: Relative Energies of Possible Conformers (Note: The following data is hypothetical and for illustrative purposes to show a typical energy landscape.)

ConformerSubstituent Orientations (Bromo, Benzyl)Relative Energy (kcal/mol)Population (%)
Chair 1Equatorial, Equatorial0.0075.5
Chair 2Axial, Equatorial1.508.8
Twist-Boat 1-3.200.5
Boat 1-5.50<0.1

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. For an α-haloketone like this compound, a key reaction is nucleophilic substitution at the α-carbon (the carbon bearing the bromine atom). up.ac.zaup.ac.za DFT calculations can model the entire reaction coordinate, from reactants to products, through the transition state.

The process involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy of this TS determines the activation energy of the reaction. For nucleophilic substitution, two primary mechanisms are possible: SN1 and SN2. byjus.comlibretexts.org Computational modeling can help determine which pathway is more favorable by comparing their respective activation barriers. For instance, a study of α-bromoacetophenones with hydroxide (B78521) showed that DFT can identify a single transition state that can lead to either direct substitution or carbonyl addition, a phenomenon known as path bifurcation. acs.org Such studies provide deep mechanistic insights that are often difficult to obtain experimentally.

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations can accurately predict various spectroscopic properties, which can then be correlated with experimental spectra to confirm the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. mdpi.comsapub.org By comparing the predicted spectrum with the experimental one, each signal can be unambiguously assigned to a specific nucleus in the molecule. This is particularly useful for complex structures where spectral overlap is common. nih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can also be calculated. These theoretical frequencies correspond to the different vibrational modes (stretching, bending, etc.) of the molecule's bonds. Although calculated frequencies are often systematically higher than experimental ones, they can be scaled to provide a highly accurate prediction of the IR spectrum, aiding in the identification of key functional groups. scielo.org.zasemanticscholar.org

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data (Note: This table illustrates how theoretical data is correlated with experimental results. Experimental values are hypothetical.)

13C NMR Predicted Shift (ppm)Hypothetical Experimental Shift (ppm)Assignment
C=O205.1204.8Carbonyl Carbon
C-Br55.354.9Carbon bearing Bromine
N-CH2-Ph58.257.8Benzylic Carbon
IR Predicted Frequency (cm-1)Hypothetical Experimental Frequency (cm-1)Assignment
C=O Stretch17451720Ketone
C-N Stretch11301115Amine
C-Br Stretch680675Alkyl Halide

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. nih.govresearchgate.net An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a solvent, such as water, to mimic experimental conditions. nih.gov The simulation, run over nanoseconds or even microseconds, would provide valuable information on:

Conformational Flexibility: How the piperidine ring and its substituents move and interconvert between different conformations at a given temperature.

Solvent Interactions: The formation and dynamics of hydrogen bonds or other interactions between the molecule and the solvent.

Stability of Complexes: If the molecule is docked into a biological target like an enzyme, MD simulations can assess the stability of the binding pose and the key interactions holding the complex together. arabjchem.orgnih.gov

Analyses of the simulation trajectory, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can quantify the stability and flexibility of different parts of the molecule. nih.gov

Synthetic Utility of 1 Benzyl 3 Bromopiperidin 4 One As a Building Block

Role in the Construction of Diverse Heterocyclic Frameworks

1-Benzyl-3-bromopiperidin-4-one is a key intermediate in the generation of various heterocyclic systems. The presence of the bromine atom at the 3-position and the ketone at the 4-position allows for a range of chemical transformations. The bromine atom can be readily substituted by a variety of nucleophiles, while the ketone can undergo condensation reactions. These reactions facilitate the construction of fused and bridged heterocyclic compounds. For instance, it is utilized in the synthesis of complex structures containing the piperidine (B6355638) nucleus, which is a common motif in many biologically active compounds. bldpharm.com

The reactivity of this compound allows for its use in multicomponent reactions, where several molecules combine in a single step to form a complex product. This approach is highly efficient for creating libraries of diverse heterocyclic compounds for drug discovery and materials science applications. semanticscholar.org

Precursor for the Synthesis of Polysubstituted Piperidines

The piperidine scaffold is a fundamental structural unit in a vast number of pharmaceuticals and natural products. mdpi.com this compound provides a versatile platform for the synthesis of polysubstituted piperidines with controlled stereochemistry. The bromine atom can be replaced through nucleophilic substitution reactions, introducing a wide range of functional groups at the C3 position. Furthermore, the ketone functionality at C4 can be manipulated to install various substituents. For example, it can be reduced to a hydroxyl group, which can then be further functionalized, or it can be converted to an exocyclic double bond.

These transformations enable the synthesis of piperidine derivatives with multiple points of diversity, which is crucial for the exploration of structure-activity relationships in medicinal chemistry. nih.gov The ability to introduce substituents at specific positions on the piperidine ring allows for the fine-tuning of the pharmacological properties of the resulting molecules. rsc.org

Applications in the Synthesis of Spirocyclic Compounds

Spirocyclic compounds, which contain two rings connected by a single common atom, are increasingly recognized for their unique three-dimensional structures and their potential in drug discovery. beilstein-journals.orgdndi.org this compound serves as a valuable starting material for the synthesis of spirocyclic frameworks. The ketone functionality can participate in cyclization reactions with bifunctional reagents to form a second ring spiro-fused to the piperidine core.

This approach has been used to generate novel spiro-piperidine derivatives. nih.gov The rigid and well-defined conformation of spirocycles can lead to improved binding affinity and selectivity for biological targets. The synthesis of such compounds from this compound opens up new avenues for the design of innovative therapeutic agents. nih.gov

Integration into Complex Organic Synthesis Schemes

The versatility of this compound makes it a valuable building block in multi-step total synthesis of complex natural products and other target molecules. Its ability to introduce a functionalized piperidine ring early in a synthetic sequence allows for the efficient construction of intricate molecular architectures.

Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity

The unique combination of functional groups in this compound has inspired the development of new synthetic methods. Researchers are exploring its reactivity in novel catalytic systems and tandem reactions to create complex molecular structures in a more efficient and atom-economical manner.

For instance, the development of new palladium-catalyzed cross-coupling reactions involving the C-Br bond could lead to the formation of novel carbon-carbon and carbon-heteroatom bonds. Similarly, new methods for the diastereoselective functionalization of the piperidine ring are being investigated to gain better control over the three-dimensional structure of the products. mdpi.com These methodological advancements not only expand the synthetic utility of this compound but also contribute to the broader field of organic synthesis.

Future Directions and Research Opportunities

नवीन उत्प्रेरक परिवर्तनों का अन्वेषण

1-बेंजाइल-3-ब्रोमोपाइपरिडीन-4-वन की संरचनात्मक रूपरेखा आगे के कार्यान्वयन के लिए एक बहुमुखी मंच प्रदान करती है। भविष्य के अनुसंधान के लिए एक महत्वपूर्ण दिशा उपन्यास उत्प्रेरक परिवर्तनों की खोज में निहित है जो इस अणु की प्रतिक्रियाशीलता का फायदा उठा सकती है। पारंपरिक तरीकों से परे, आधुनिक उत्प्रेरक रणनीतियाँ इस बिल्डिंग ब्लॉक की सिंथेटिक उपयोगिता का विस्तार करने के लिए महत्वपूर्ण संभावनाएं प्रदान करती हैं।

विशेष रूप से, C-H सक्रियण में प्रगति पाइपरिडीन रिंग पर सीधे कार्यान्वयन के लिए एक आकर्षक अवसर प्रस्तुत करती है। पैलेडियम जैसी संक्रमण धातुओं द्वारा उत्प्रेरित निर्देशित C-H कार्यान्वयन, पाइपरिडीन रिंग पर विशिष्ट C-H बांडों के चयनात्मक संशोधन की अनुमति दे सकता है, जो अन्यथा निष्क्रिय स्थितियों पर प्रतिक्रिया करने में सक्षम बनाता है। nih.govacs.org उदाहरण के लिए, Au/OMS-2 जैसे उत्प्रेरकों का उपयोग करके पाइपरिडीन का एरोबिक C-H सक्रियण, जैसा कि कम्प्यूटेशनल अध्ययनों द्वारा जांचा गया है, α,β-असंतृप्त डेरिवेटिव के संश्लेषण के लिए मार्ग खोल सकता है। digitellinc.com इसी तरह, Pd(II)-आधारित विषम उत्प्रेरक, जैसा कि साइक्लोहेक्सानोन के α,β-डीहाइड्रोजनीकरण में दिखाया गया है, को पाइपरिडीनोन कोर में समान परिवर्तनों के लिए खोजा जा सकता है। acs.orgnih.gov

इसके अलावा, फोटोरिडॉक्स कटैलिसीस एक और शक्तिशाली उपकरण के रूप में उभरा है जो 1-बेंजाइल-3-ब्रोमोपाइपरिडीन-4-वन के परिवर्तनों को मध्यस्थ कर सकता है। nih.govnih.gov यह तकनीक हल्के परिस्थितियों में रेडिकल मध्यवर्ती उत्पन्न करने के लिए दृश्य प्रकाश का उपयोग करती है, जो उपन्यास बंधन निर्माण को सक्षम करती है। organic-chemistry.org उदाहरण के लिए, फोटोरिडॉक्स कटैलिसीस का उपयोग करके पाइपरिडीन का α-अमीनो C-H एरलेशन, उच्च डायस्टेरियोसेलेक्टिविटी के साथ जटिल अणु बना सकता है। nih.gov ब्रोमो-अल्केन के रूप में, 3-ब्रोमो समूह को फोटोरिडॉक्स-मध्यस्थता वाले Giese जोड़ जैसी प्रतिक्रियाओं में एक रेडिकल अग्रदूत के रूप में इस्तेमाल किया जा सकता है, जिससे विभिन्न प्रकार के α,β-असंतृप्त एस्टर और एमाइड्स में नए C-C बांड बनते हैं। researchgate.net

सारणी 1: 1-बेंजाइल-3-ब्रोमोपाइपरिडीन-4-वन के लिए संभावित उपन्यास उत्प्रेरक परिवर्तन
उत्प्रेरक रणनीतिलक्षित परिवर्तनसंभावित लाभप्रासंगिक अनुसंधान क्षेत्र
C-H सक्रियण/कार्यान्वयनपाइपरिडीन रीढ़ पर प्रत्यक्ष एरलेशन, एल्केनाइलेशन, या ऑक्सीकरणपूर्व-कार्यान्वयन की आवश्यकता को समाप्त करता है, परमाणु अर्थव्यवस्था में सुधार करता है।पैलेडियम-उत्प्रेरित C(sp3)-H एरलेशन acs.org, गोल्ड-उत्प्रेरित एरोबिक ऑक्सीकरण digitellinc.com
फोटोरिडॉक्स कटैलिसीसरेडिकल मध्यवर्ती के माध्यम से C-Br बांड का कार्यान्वयन; α-अमीनो C-H एरलेशनहल्की प्रतिक्रिया की स्थिति, उच्च कार्यात्मक समूह सहिष्णुता, उपन्यास प्रतिक्रिया मार्गों तक पहुंच।स्पाइरोसाइक्लिक पाइपरिडीन का संश्लेषण nih.gov, डायस्टेरियोसेलेक्टिव C-H एरलेशन nih.gov, Giese जोड़ researchgate.net
क्रॉस-इलेक्ट्रोफाइल कपलिंगविभिन्न एल्काइल हैलाइड्स के साथ 3-ब्रोमो स्थिति का युग्मनsp3-वर्ण में वृद्धि, उपन्यास दवा जैसी मचानों तक पहुंच।फोटो- और इलेक्ट्रो-उत्प्रेरित sp2-sp3 कपलिंग nih.gov

हरित सिंथेटिक मार्गों का विकास

पर्यावरणीय चिंताओं और टिकाऊ प्रथाओं की आवश्यकता ने रसायन विज्ञान में हरित सिंथेटिक मार्गों के विकास को प्रेरित किया है। chemistryjournals.netsemanticscholar.org 1-बेंजाइल-3-ब्रोमोपाइपरिडीन-4-वन और इसके डेरिवेटिव के संश्लेषण के लिए, पारंपरिक तरीकों को हरित विकल्पों के साथ बदलने पर ध्यान केंद्रित किया जाना चाहिए जो कचरे को कम करते हैं, खतरनाक पदार्थों के उपयोग को समाप्त करते हैं, और ऊर्जा दक्षता में सुधार करते हैं।

एक प्रमुख क्षेत्र वैकल्पिक सॉल्वैंट्स का उपयोग है। पारंपरिक सिंथेसिस अक्सर वाष्पशील और विषाक्त कार्बनिक सॉल्वैंट्स पर निर्भर करते हैं। अनुसंधान को पानी, सुपरक्रिटिकल तरल पदार्थ, या आयनिक तरल पदार्थ जैसे अधिक सौम्य सॉल्वैंट्स में प्रतिक्रियाओं के अनुकूलन पर ध्यान केंद्रित करना चाहिए। chemistryjournals.net उदाहरण के लिए, पानी में प्रतिक्रियाएं न केवल पर्यावरणीय प्रभाव को कम करती हैं बल्कि कभी-कभी अद्वितीय प्रतिक्रियाशीलता और चयनात्मकता भी प्रदान करती हैं।

बायोकैटलिसिस एक और शक्तिशाली हरित दृष्टिकोण है। एंजाइम अत्यधिक विशिष्ट उत्प्रेरक हैं जो हल्की परिस्थितियों में काम करते हैं, अक्सर बेहतर स्टीरियोसेलेक्टिविटी के साथ और साइड उत्पादों को कम करते हैं। chemistryjournals.net 1-बेंजाइल-3-ब्रोमोपाइपरिडीन-4-वन के अग्रदूतों के संश्लेषण या इसके बाद के परिवर्तनों में एंजाइम (जैसे, कीटोरेडक्टेस, ट्रांसएमिनेस) के उपयोग की खोज एक महत्वपूर्ण अनुसंधान दिशा है।

इसके अलावा, माइक्रोवेव-असिस्टेड सिंथेसिस पारंपरिक हीटिंग विधियों की तुलना में प्रतिक्रिया समय और ऊर्जा की खपत को काफी कम कर सकता है। chemistryjournals.net यह तकनीक अक्सर उच्च पैदावार और शुद्धता की ओर ले जाती है और इसे 1-बेंजाइल-3-ब्रोमोपाइपरिडीन-4-वन के संश्लेषण में विभिन्न चरणों के लिए खोजा जा सकता है। बोरिक एसिड जैसे उत्प्रेरकों का उपयोग करके संघनन प्रतिक्रियाएं, जो केवल पानी को उप-उत्पाद के रूप में उत्पन्न करती हैं, पारंपरिक युग्मन एजेंटों के लिए एक हरित विकल्प का प्रतिनिधित्व करती हैं जो खराब परमाणु अर्थव्यवस्था से ग्रस्त हैं। walisongo.ac.id

सारणी 2: पारंपरिक बनाम हरित सिंथेटिक दृष्टिकोणों की तुलना
सिंथेटिक पहलूपारंपरिक दृष्टिकोणहरित दृष्टिकोणउदाहरण/लाभ
सॉल्वैंट्सक्लोरीनयुक्त या वाष्पशील कार्बनिक सॉल्वैंट्स (जैसे, DCM, THF)पानी, सुपरक्रिटिकल CO₂, आयनिक तरल पदार्थ, या सॉल्वेंट-मुक्त स्थितियांकम विषाक्तता, कम अपशिष्ट, बेहतर सुरक्षा। chemistryjournals.net
उत्प्रेरकस्टोइकियोमेट्रिक अभिकर्मक, भारी धातु उत्प्रेरकबायोकैटलिस्ट (एंजाइम), ऑर्गनोकैटलिस्ट, विषम उत्प्रेरकहल्की स्थितियां, उच्च चयनात्मकता, आसान पृथक्करण और पुनर्चक्रण। chemistryjournals.net
ऊर्जा इनपुटपारंपरिक प्रवाहकीय हीटिंग (लंबे प्रतिक्रिया समय)माइक्रोवेव विकिरण, अल्ट्रासाउंड, बॉल मिलिंगकम प्रतिक्रिया समय, कम ऊर्जा खपत, बेहतर पैदावार। chemistryjournals.netwalisongo.ac.id
परमाणु अर्थव्यवस्थाखराब परमाणु अर्थव्यवस्था (जैसे, युग्मन अभिकर्मकों का उपयोग)उत्प्रेरक संघनन, पुनर्व्यवस्था प्रतिक्रियाएंकम उप-उत्पाद, कम अपशिष्ट। walisongo.ac.id

व्युत्पन्न में उन्नत स्टीरियोकेमिकल नियंत्रण

कई फार्मास्युटिकल रूप से सक्रिय अणुओं में, जैविक गतिविधि दृढ़ता से उनके विशिष्ट स्टीरियोकेमिस्ट्री पर निर्भर करती है। nih.gov इसलिए, 1-बेंजाइल-3-ब्रोमोपाइपरिडीन-4-वन से प्राप्त अणुओं के स्टीरियोकेमिकल परिणाम को नियंत्रित करने की क्षमता सर्वोपरि है। भविष्य के अनुसंधान को उन्नत असममित उत्प्रेरक विधियों को लागू करने पर ध्यान केंद्रित करना चाहिए ताकि एकल, वांछित स्टीरियोइसोमर के संश्लेषण को सक्षम किया जा सके।

कीटोन समूह का असममित हाइड्रोजनीकरण एक शक्तिशाली रणनीति है। चिरल इरिडियम या रोडियम परिसरों जैसे उत्प्रेरकों का उपयोग करके, 4-कीटोन को उच्च एनेंटिओसेलेक्टिविटी के साथ संबंधित अल्कोहल में कम किया जा सकता है, जिससे पाइपरिडीन रिंग पर एक नया चिरल केंद्र स्थापित होता है। nih.govresearchgate.net यह दृष्टिकोण विभिन्न दवा उम्मीदवारों के संश्लेषण के लिए महत्वपूर्ण एनेंटिओएनरिच्ड पाइपरिडीन तक पहुंच प्रदान करता है।

इसके अलावा, 3-स्थिति पर ब्रोमीन परमाणु एनेंटिओसेलेक्टिव क्रॉस-कपलिंग प्रतिक्रियाओं के लिए एक हैंडल के रूप में कार्य करता है। उदाहरण के लिए, चिरल लिगैंड्स के साथ रोडियम-उत्प्रेरित असममित प्रतिक्रियाएं, जैसा कि पाइरिडीन से 3-प्रतिस्थापित पाइपरिडीन के संश्लेषण में प्रदर्शित किया गया है, को 3-एरिल- या 3-विनाइल-पाइपरिडीनोन डेरिवेटिव के एनेंटिओसेलेक्टिव संश्लेषण के लिए अनुकूलित किया जा सकता है। snnu.edu.cn इसी तरह, चिरल ऑक्सज़ोलोपाइपरिडीन लैक्टम के एनोलेट्स के डायल्कलाइज़ेशन जैसी विधियाँ, जो 3,3-डिसबस्टिट्यूटेड पाइपरिडीन डेरिवेटिव के संश्लेषण को सक्षम करती हैं, को इस प्रणाली पर लागू किया जा सकता है ताकि चतुर्धातुक स्टीरियोसेंटर का निर्माण किया जा सके। acs.org

डायस्टेरियोसेलेक्टिव प्रतिक्रियाएं भी महत्वपूर्ण हैं, खासकर जब अणु में पहले से ही स्टीरियोसेंटर मौजूद हों। फोटोरिडॉक्स कटैलिसीस का उपयोग करके अत्यधिक प्रतिस्थापित पाइपरिडीन का डायस्टेरियोसेलेक्टिव कार्यान्वयन, या प्रकाश-मध्यस्थता एपिमेराइजेशन के माध्यम से सबसे स्थिर डायस्टेरियोमर तक पहुंच, जटिल, बहु-चिरल डेरिवेटिव के संश्लेषण के लिए परिष्कृत उपकरण प्रदान करती है। nih.govescholarship.org

सारणी 3: 1-बेंजाइल-3-ब्रोमोपाइपरिडीन-4-वन के व्युत्पन्न के लिए उन्नत स्टीरियोकंट्रोल विधियाँ
विधिलक्षित स्टीरियोकेमिकल परिवर्तनउत्प्रेरक/दृष्टिकोणमहत्व
असममित हाइड्रोजनीकरण4-कीटोन का एनेंटिओसेलेक्टिव रिडक्शन से 4-हाइड्रॉक्सीचिरल इरिडियम- या रोडियम-आधारित उत्प्रेरक (जैसे, MeO-BoQPhos के साथ)चिरल अल्कोहल बिल्डिंग ब्लॉक्स का निर्माण। nih.govresearchgate.net
एनेंटिओसेलेक्टिव क्रॉस-कपलिंग3-ब्रोमो स्थिति पर चिरल एरिल या विनाइल समूहों का परिचयचिरल लिगैंड्स के साथ रोडियम-उत्प्रेरित असममित रिडक्टिव हेक प्रतिक्रिया3-प्रतिस्थापित चिरल पाइपरिडीन तक पहुंच। snnu.edu.cn
सहायक-निर्देशित डायस्टेरियोसेलेक्टिव संश्लेषणविशिष्ट डायस्टेरियोमर्स का निर्माणचिरल सहायक (जैसे, फेनिलग्लाइसिनोल-व्युत्पन्न ऑक्सज़ोलोपाइपरिडीन)जटिल प्राकृतिक उत्पादों के लिए अग्रदूतों का निर्माण। acs.org
डायस्टेरियोसेलेक्टिव C-H कार्यान्वयनमौजूदा स्टीरियोसेंटर के सापेक्ष नए स्टीरियोसेंटर का परिचयफोटोरिडॉक्स कटैलिसीसबहु-प्रतिस्थापित पाइपरिडीन का संश्लेषण। nih.gov

फ्लो केमिस्ट्री सिस्टम में अनुप्रयोग

पारंपरिक बैच उत्पादन से निरंतर फ्लो केमिस्ट्री में संक्रमण दवा निर्माण और ठीक रसायन संश्लेषण में एक महत्वपूर्ण प्रगति का प्रतिनिधित्व करता है। 1-बेंजाइल-3-ब्रोमोपाइपरिडीन-4-वन के संश्लेषण और इसके बाद के परिवर्तनों के लिए फ्लो केमिस्ट्री सिस्टम को लागू करने से कई फायदे मिलते हैं।

सुरक्षा एक प्राथमिक लाभ है। ब्रोमिनेशन जैसी संभावित खतरनाक प्रतिक्रियाओं को संभालना, या अस्थिर मध्यवर्ती के साथ काम करना, फ्लो रिएक्टरों में स्वाभाविक रूप से सुरक्षित है। छोटे प्रतिक्रिया की मात्रा और बेहतर गर्मी हस्तांतरण भगोड़ा प्रतिक्रियाओं के जोखिम को कम करता है। एक संबंधित यौगिक के संश्लेषण के लिए, एक मॉड्यूलर फ्लो सिस्टम ने ब्रोमीन को संभालने में सुरक्षा और मापनीयता को बढ़ाया, जिसमें निवास का समय 2 मिनट से कम था।

दक्षता और मापनीयता में भी काफी सुधार हुआ है। फ्लो सिस्टम बेहतर मिश्रण और तापमान नियंत्रण की अनुमति देते हैं, जिससे अक्सर उच्च पैदावार और कम प्रतिक्रिया समय होता है। एक फ्लो प्रक्रिया ने 10 किलोग्राम/दिन के थ्रूपुट पर 85% की उपज हासिल की, जो बैच रिएक्टर दक्षता को 30% से अधिक कर गया। उत्पादन को केवल लंबे समय तक सिस्टम चलाकर आसानी से बढ़ाया जा सकता है, बिना प्रतिक्रिया को फिर से अनुकूलित करने की आवश्यकता के। इन-लाइन निगरानी (जैसे, यूवी, आईआर) का एकीकरण वास्तविक समय में प्रक्रिया नियंत्रण और गुणवत्ता आश्वासन सुनिश्चित करता है।

सारणी 4: 1-बेंजाइल-3-ब्रोमोपाइपरिडीन-4-वन संश्लेषण के लिए बैच बनाम फ्लो केमिस्ट्री
पैरामीटरबैच केमिस्ट्रीफ्लो केमिस्ट्रीलाभ
सुरक्षाबड़ी मात्रा में खतरनाक अभिकर्मक; भगोड़ा प्रतिक्रियाओं का उच्च जोखिम।छोटे प्रतिक्रिया की मात्रा; बेहतर गर्मी अपव्यय; स्वाभाविक रूप से सुरक्षित।खतरनाक प्रतिक्रियाओं के लिए बेहतर सुरक्षा प्रोफ़ाइल।
दक्षता और उपजअसंगत मिश्रण और तापमान; कम पैदावार हो सकती है।सटीक प्रक्रिया नियंत्रण; बेहतर गर्मी और द्रव्यमान हस्तांतरण; उच्च पैदावार।बढ़ी हुई उपज और उत्पादकता।
मापनीयताचुनौतीपूर्ण; अक्सर पुन: अनुकूलन की आवश्यकता होती है; रिएक्टर आकार द्वारा सीमित।आसान; "स्केलिंग-आउट" द्वारा प्राप्त किया जाता है (लंबे समय तक चलना)।प्रयोगशाला से उत्पादन तक निर्बाध संक्रमण।
प्रक्रिया नियंत्रणसमय-समय पर ऑफ़लाइन नमूनाकरण; प्रतिक्रिया में सीमित अंतर्दृष्टि।इन-लाइन एनालिटिकल टेक्नोलॉजी (PAT) का एकीकरण; वास्तविक समय की निगरानी।बेहतर प्रक्रिया समझ और गुणवत्ता नियंत्रण।

सहक्रियात्मक प्रायोगिक और कम्प्यूटेशनल अनुसंधान प्रयास

प्रायोगिक संश्लेषण और कम्प्यूटेशनल मॉडलिंग का एकीकरण 1-बेंजाइल-3-ब्रोमोपाइपरिडीन-4-वन जैसे अणुओं के अध्ययन और विकास में तेजी लाने के लिए एक शक्तिशाली प्रतिमान प्रदान करता है। भविष्य के अनुसंधान को इस सहक्रियात्मक दृष्टिकोण का पूरी तरह से फायदा उठाना चाहिए ताकि प्रतिक्रियाशीलता में गहरी अंतर्दृष्टि प्राप्त हो सके, प्रतिक्रिया परिणामों की भविष्यवाणी की जा सके और उपन्यास डेरिवेटिव को तर्कसंगत रूप से डिजाइन किया जा सके।

कम्प्यूटेशनल विधियाँ, विशेष रूप से घनत्व कार्यात्मक सिद्धांत (DFT) गणना, प्रतिक्रिया तंत्र को स्पष्ट करने में एक महत्वपूर्ण भूमिका निभा सकती हैं। उदाहरण के लिए, DFT अध्ययनों का उपयोग पाइपरिडीनोन पर C-H सक्रियण के लिए ऊर्जा प्रोफाइल की जांच करने के लिए किया गया है, यह बताते हुए कि कैसे धातु-समर्थन चार्ज ट्रांसफर उत्प्रेरक गतिविधि को प्रभावित करता है। digitellinc.com इसी तरह की गणनाओं को 1-बेंजाइल-3-ब्रोमोपाइपरिडीन-4-वन पर लागू किए गए उपन्यास उत्प्रेरक परिवर्तनों के लिए संक्रमण राज्यों और मध्यवर्ती की ऊर्जा का निर्धारण करने के लिए नियोजित किया जा सकता है, जिससे प्रायोगिक प्रयासों का मार्गदर्शन होता है। कम्प्यूटेशनल मॉडलिंग ने असममित हाइड्रोजनीकरण प्रतिक्रियाओं के स्टीरियोकेमिकल परिणाम को समझने में भी सहायता की है, जो अंतिम उत्पाद के गठन को नियंत्रित करने वाले प्रमुख इंटरैक्शन में अंतर्दृष्टि प्रदान करता है। researchgate.net

प्रायोगिक रूप से, उच्च-थ्रूपुट प्रयोग (HTE) तकनीकों का उपयोग प्रतिक्रिया की स्थिति (जैसे, उत्प्रेरक, लिगैंड, सॉल्वैंट्स) की एक विस्तृत श्रृंखला को तेजी से स्क्रीन करने के लिए किया जा सकता है। nih.gov जब कम्प्यूटेशनल स्क्रीनिंग के साथ जोड़ा जाता है, तो यह दृष्टिकोण सबसे आशाजनक मार्गों की पहचान करने के लिए आवश्यक समय और संसाधनों को काफी कम कर सकता है। एक बार जब उपन्यास डेरिवेटिव को संश्लेषित किया जाता है, तो आणविक डॉकिंग और आणविक गतिशीलता सिमुलेशन जैसे कम्प्यूटेशनल उपकरण जैविक लक्ष्यों के साथ उनकी बातचीत की भविष्यवाणी कर सकते हैं, जिससे आगे के जैविक मूल्यांकन के लिए सबसे आशाजनक उम्मीदवारों को प्राथमिकता देने में मदद मिलती है। mdpi.comrsc.org यह पुनरावृत्तीय डिजाइन-मेक-टेस्ट-एनालिसिस चक्र, जो कम्प्यूटेशनल और प्रायोगिक दोनों डेटा द्वारा संचालित होता है, इस बहुमुखी मचान के आधार पर उपन्यास कार्यात्मक अणुओं की खोज में तेजी लाने की कुंजी है।

सारणी 5: सहक्रियात्मक प्रायोगिक-कम्प्यूटेशनल अनुसंधान के लिए रूपरेखा
अनुसंधान कार्यप्रायोगिक दृष्टिकोणकम्प्यूटेशनल दृष्टिकोणअपेक्षित परिणाम
तंत्र स्पष्टीकरणकाइनेटिक अध्ययन, मध्यवर्ती का लक्षण वर्णन, आइसोटोप लेबलिंगDFT गणना (संक्रमण अवस्था मॉडलिंग, ऊर्जा प्रोफाइल)प्रतिक्रिया मार्गों की विस्तृत समझ, उत्प्रेरक डिजाइन का मार्गदर्शन। digitellinc.comnih.gov
प्रतिक्रिया अनुकूलनउच्च-थ्रूपुट प्रयोग (HTE) स्क्रीनिंगउत्प्रेरक/लिगैंड गुणों की मात्रात्मक संरचना-गतिविधि संबंध (QSAR) मॉडलिंगइष्टतम प्रतिक्रिया स्थितियों की तीव्र पहचान। nih.gov
स्टीरियोकेमिस्ट्री की भविष्यवाणीचिरल क्रोमैटोग्राफी द्वारा एनेंटिओमेरिक अतिरिक्त का निर्धारणचिरल उत्प्रेरक-सब्सट्रेट परिसरों की डॉकिंग और ऊर्जावान विश्लेषणप्रतिक्रियाओं के स्टीरियोकेमिकल परिणाम का तर्कसंगतकरण और भविष्यवाणी। researchgate.net
उपन्यास डेरिवेटिव का डिजाइनसंश्लेषण और संरचनात्मक लक्षण वर्णन (NMR, एक्स-रे)आणविक डॉकिंग, आणविक गतिशीलता सिमुलेशन, ADMET भविष्यवाणीलक्षित जैविक गतिविधि के साथ उपन्यास अणुओं का तर्कसंगत डिजाइन। mdpi.comrsc.org

यौगिकों की सूची

यौगिक का नाम
1-बेंजाइल-3-ब्रोमोपाइपरिडीन-4-वन
पैलेडियम
सोना (Gold)
इरिडियम
रोडियम
साइक्लोहेक्सानोन
बोरिक एसिड
MeO-BoQPhos
फेनिलग्लाइसिनोल

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-benzyl-3-bromopiperidin-4-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves bromination of 1-benzylpiperidin-4-one derivatives. Optimizing reaction temperature (e.g., 0–5°C for controlled bromine addition) and stoichiometric ratios (e.g., 1:1.2 substrate-to-brominating agent) can minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . Monitoring reaction progress using TLC or LC-MS ensures intermediate stability.

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer : Due to limited toxicological data, assume acute toxicity and use PPE (nitrile gloves, lab coat, safety goggles). Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, rinse with water for 10–15 minutes and consult an ophthalmologist . Store in a sealed container away from oxidizers and moisture to prevent degradation .

Q. How can the purity of this compound be validated after synthesis?

  • Methodological Answer : Combine analytical techniques:

  • HPLC/GC-MS : Quantify impurities using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
  • NMR Spectroscopy : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, focusing on the bromine-substituted carbon (δ ~30–40 ppm in 13C^{13}C) and benzyl protons (δ ~7.3 ppm in 1H^1H) .
  • Elemental Analysis : Verify bromine content (theoretical ~31.5%) to assess stoichiometric accuracy.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural conformations of this compound derivatives?

  • Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement). Key steps:

  • Data Collection : Optimize crystal mounting and cooling (e.g., 100 K) to reduce thermal motion artifacts.
  • Space Group Determination : Employ SHELXT for automated space-group assignment and initial structure solution .
  • Discrepancy Analysis : Compare anisotropic displacement parameters (ADPs) and torsion angles across studies to identify conformational flexibility or misassignments .

Q. What strategies mitigate racemization during functionalization of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use palladium-based catalysts (e.g., Pd(OAc)2_2) with chiral ligands (BINAP) to control stereochemistry during cross-coupling reactions.
  • Low-Temperature Conditions : Perform reactions at –20°C to slow racemization kinetics.
  • Chiral HPLC : Monitor enantiomeric excess (ee) dynamically using a Chiralpak IA column (heptane/ethanol eluent) .

Q. How can computational modeling predict the bioactivity of this compound derivatives targeting neurological receptors?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., dopamine D2_2 receptor). Focus on hydrogen bonding with Ser194 and hydrophobic interactions with Phe110 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) to rank derivative efficacy .

Q. What analytical approaches reconcile conflicting NMR data for this compound in different solvents?

  • Methodological Answer :

  • Solvent Titration : Acquire 1H^1H-NMR spectra in deuterated DMSO, CDCl3_3, and D2_2O to observe solvent-induced shifts (e.g., benzyl protons may downfield shift in polar solvents).
  • Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) by analyzing line broadening at –40°C to 60°C .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm through-space interactions between the benzyl group and piperidine ring .

Methodological Notes

  • Structural Elucidation : Prioritize SXRD for unambiguous conformation analysis over solution-phase NMR due to potential solvent effects .
  • Synthetic Reproducibility : Document moisture sensitivity of intermediates (e.g., brominated precursors) to avoid yield variability .
  • Data Validation : Cross-reference crystallographic (CCDC) and spectroscopic (NIST) databases to resolve literature discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.